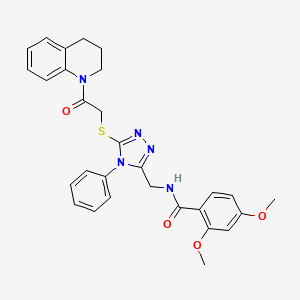

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide

Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 2. The triazole ring is further functionalized at position 5 with a thioether-linked 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group, while position 3 is substituted with a methyl group bearing a 2,4-dimethoxybenzamide moiety. The compound’s design integrates pharmacophoric elements known for diverse biological activities, including triazole-based heterocycles (implicated in antimicrobial and anticancer properties) , dihydroquinoline derivatives (associated with kinase inhibition), and methoxy-substituted benzamides (enhancing lipophilicity and target binding) .

The dihydroquinoline moiety likely originates from Friedel-Crafts or cyclocondensation reactions, as seen in similar heterocyclic systems .

Properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O4S/c1-37-22-14-15-23(25(17-22)38-2)28(36)30-18-26-31-32-29(34(26)21-11-4-3-5-12-21)39-19-27(35)33-16-8-10-20-9-6-7-13-24(20)33/h3-7,9,11-15,17H,8,10,16,18-19H2,1-2H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQNMLLSWUVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C28H30N4O4S and a molecular weight of 534.63 g/mol. The structural components include a quinoline moiety, a triazole ring, and a dimethoxybenzamide group. These features contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of triazole and quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation in various cancer cell lines.

Case Study:

A study evaluating the efficacy of related quinoline derivatives reported IC50 values ranging from 1.2 µM to 10 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. The most potent derivative achieved significant cell cycle arrest at the G2/M phase and induced apoptosis through activation of caspases .

Antimicrobial Activity

Compounds containing triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against various strains of bacteria.

Research Findings:

In vitro assays have shown that similar compounds demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The presence of methoxy groups is believed to enhance its ability to scavenge free radicals.

Experimental Data:

A comparative study found that derivatives with similar structural motifs exhibited significant DPPH radical scavenging activity with IC50 values lower than 30 µg/mL .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound appears to disrupt the cell cycle in cancer cells by inducing apoptosis through caspase activation.

- Antimicrobial Mechanism : The triazole moiety may interfere with fungal cell wall synthesis or bacterial protein synthesis pathways.

- Antioxidant Action : The methoxy groups likely contribute to electron donation capabilities that neutralize free radicals.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of triazole and quinoline exhibit significant antibacterial and antifungal activities. For instance:

- Mechanism of Action : The triazole moiety is known to inhibit the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This mechanism can be extrapolated to suggest that the compound may have similar effects against pathogenic fungi.

Case Study:

A study focused on the synthesis of related triazole compounds demonstrated their efficacy against Candida albicans and Staphylococcus aureus, indicating potential for further development into antimicrobial agents .

Anticancer Properties

The compound's structural components suggest potential anticancer applications. Quinoline derivatives have been widely studied for their ability to inhibit tumor growth through various mechanisms.

Mechanism Insights:

- Inhibition of Cell Proliferation : Quinoline-based compounds have shown to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Research indicates that quinoline derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study:

A recent investigation into similar benzamide derivatives revealed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study noted a significant decrease in cell viability at specific concentrations .

Anti-inflammatory Effects

Compounds containing quinoline and triazole structures have been reported to possess anti-inflammatory properties. This can be particularly useful in treating conditions such as arthritis and other inflammatory diseases.

Mechanism Insights:

- Cytokine Inhibition : These compounds may reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to their therapeutic effects.

Case Study:

In an animal model of inflammation, a related compound demonstrated significant reductions in paw edema and inflammatory markers, suggesting that this class of compounds could be developed for anti-inflammatory therapies .

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may also exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Insights:

- Oxidative Stress Reduction : These compounds may help mitigate oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration.

Case Study:

Studies involving similar compounds showed a marked improvement in cognitive function in rodent models following administration, along with reduced markers of oxidative damage .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 1,2,4-triazole core, dihydroquinoline, and dimethoxybenzamide groups. Key comparisons with analogues include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The dimethoxy groups on the benzamide moiety in the target compound likely improve solubility and π-π stacking interactions compared to electron-withdrawing substituents (e.g., bromine in benzofuran derivatives) .

- Thioether Linkage : The thioether bridge in the target compound and analogues (e.g., ) contributes to conformational flexibility and redox stability, contrasting with disulfide-linked derivatives prone to cleavage .

- Dihydroquinoline vs. Benzothiazole: The dihydroquinoline moiety may confer unique binding interactions (e.g., intercalation or kinase inhibition) compared to benzothiazole’s planar aromatic system, which is often associated with DNA/RNA targeting .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and how can its purity be validated?

- Methodology : The compound can be synthesized via multistep reactions involving thiourea intermediates, as described in triazole derivative syntheses (e.g., coupling 1,2,4-triazole moieties with substituted benzamides). Key steps include nucleophilic substitution and cyclization under reflux conditions. Purity validation requires melting point analysis , HPLC , and spectroscopic techniques (¹H NMR, IR) to confirm functional groups and structural integrity .

- Example : In similar triazole derivatives, IR spectra show peaks at 1670–1720 cm⁻¹ for carbonyl groups, while ¹H NMR confirms aromatic protons and methoxy substituents .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- ¹H NMR : To resolve methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and dihydroquinoline protons (δ 2.5–3.5 ppm).

- IR : Confirm thioether (C-S, ~650 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and triazole ring (C=N, ~1600 cm⁻¹).

- Mass Spectrometry : Use HRMS for molecular ion validation.

- HPLC : Employ C18 columns with acetonitrile/water gradients for purity assessment (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between reaction time (12–24 hrs) and temperature (80–120°C). Bayesian optimization algorithms are also effective for yield maximization with minimal experimental runs .

- Case Study : In flow-chemistry syntheses, optimizing residence time and reagent stoichiometry improved yields by 20–30% .

Q. How should researchers address contradictory biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Replicate assays using standardized protocols (e.g., MIC for antimicrobial studies).

- Structural Analog Comparison : Compare activity with analogs (e.g., 1,3,4-thiadiazole derivatives) to identify substituent effects.

- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) and validate with in vitro data .

Q. What strategies are effective for studying the compound’s metabolic stability and degradation pathways?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products.

- QSAR Modeling : Corporate logP and topological polar surface area (TPSA) to predict metabolic hotspots .

Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with quinazolinone-binding proteins) to assess binding stability .

Key Notes for Experimental Design

- Synthetic Challenges : The thioether linkage (C-S) is prone to oxidation; use inert atmospheres (N₂/Ar) during synthesis .

- Biological Assays : Include positive controls (e.g., isoniazid for anti-TB studies) and validate cytotoxicity (e.g., HEK293 cell lines) .

- Data Reproducibility : Report reaction yields as averages of ≥3 replicates with standard deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.